4-Chloro-2-(difluoromethyl)-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(difluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with chlorine, difluoromethyl, and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-1-iodobenzene typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of the chlorine and iodine groups through halogenation reactions.
Difluoromethylation: Introduction of the difluoromethyl group using reagents such as difluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and final products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(difluoromethyl)-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine group can be substituted with other functional groups through nucleophilic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethyl)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-iodobenzene involves its ability to participate in various chemical reactions. The presence of the difluoromethyl group can influence the compound’s reactivity and interactions with other molecules. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: This compound also contains a chloro and trifluoromethyl group but differs in its pyridine ring structure.
2-(Difluoromethyl)-4-chloro-1H-benzimidazole: Similar in containing difluoromethyl and chloro groups but has a benzimidazole ring.
Uniqueness
4-Chloro-2-(difluoromethyl)-1-iodobenzene is unique due to the combination of its substituents and the benzene ring structure. This combination imparts specific reactivity and properties that are valuable in various chemical applications .
Eigenschaften
Molekularformel |
C7H4ClF2I |
---|---|
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
4-chloro-2-(difluoromethyl)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H |
InChI-Schlüssel |
ZTEUFVIEWJVWME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.